molecular formula C7H8Cl2N2O B563550 4-Chloro-N-methylpicolinamide hydrochloride CAS No. 882167-77-3

4-Chloro-N-methylpicolinamide hydrochloride

Cat. No.: B563550
CAS No.: 882167-77-3
M. Wt: 207.054
InChI Key: XGHILPUCRYAWIN-UHFFFAOYSA-N
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Description

4-Chloro-N-methylpicolinamide hydrochloride is a chemical compound with the molecular formula C7H8Cl2N2O. It is a derivative of picolinamide, characterized by the presence of a chlorine atom at the 4-position and a methyl group at the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methylpicolinamide hydrochloride typically involves the chlorination of N-methylpicolinamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methylpicolinamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-N-methylpicolinamide hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Chloro-N-methylpicolinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 4-position and the methyl group on the nitrogen atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-methylpyridine-2-carboxamide
  • N-methyl-4-chloro-2-pyridylformamide
  • 4-Chloropyridine-2-carboxylic Acid Methylamide Monohydrochloride

Uniqueness

4-Chloro-N-methylpicolinamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various research applications .

Biological Activity

4-Chloro-N-methylpicolinamide hydrochloride (CAS No. 882167-77-3) is a chemical compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈ClN₂O·HCl. It appears as a white to off-white solid and is soluble in water, which facilitates its use in various biological assays and formulations. The presence of the chloro group at the fourth position of the picolinamide structure enhances its reactivity and biological activity.

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

  • Antimicrobial Activity : It has shown efficacy against various bacterial strains, potentially through interference with bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial survival.
  • Antitumor Activity : Research indicates that this compound acts as a protein kinase inhibitor, targeting specific kinases involved in cell growth and proliferation. This mechanism underlies its potential utility in cancer therapy .
  • Interaction with Biological Macromolecules : Studies suggest that it interacts with proteins and nucleic acids, which may modulate its biological activity and enhance its therapeutic efficacy.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
AntimicrobialEffective against various bacterial strains; mechanism involves inhibition of cell wall synthesis.
AntitumorInhibits tumor growth in vitro and in vivo; shows promise against colon carcinoma models.
Protein Kinase InhibitionTargets specific kinases involved in signaling pathways for cell growth.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent.
  • Antitumor Efficacy : In a series of experiments involving tumor cell lines, derivatives of 4-Chloro-N-methylpicolinamide were synthesized and tested for antitumor activity. The results demonstrated a marked reduction in tumor cell proliferation, supporting further development as a therapeutic agent .
  • Mechanistic Insights : Research utilizing high-throughput screening identified this compound as a candidate for inhibiting JCPyV infection, providing insights into its antiviral properties .

Safety Profile

The safety profile of this compound has not been extensively documented; however, preliminary studies indicate it possesses a favorable toxicity profile compared to other compounds within its class. Further toxicological assessments are necessary to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-N-methylpicolinamide hydrochloride, and how are reaction conditions optimized?

  • Answer : A primary method involves reacting picolinic acid with thionyl chloride (SOCl₂) to generate 4-chloropicolinyl chloride, followed by treatment with methylamine to form the amide bond. Optimization studies (Table 1, ) show that solvents like DMF, THF, or toluene influence reaction efficiency. For instance, DMF enhances yield due to its polar aprotic nature, while SOCl₂ (2 equivalents) is critical for complete chlorination. Post-synthesis, purification via recrystallization or column chromatography is recommended to achieve >98% purity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the presence of the methylamide group (-NCH₃) and chloro-substituted pyridine ring.
  • HPLC : Quantify purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm.
  • Melting Point Analysis : The compound melts at 39–43°C (), serving as a preliminary purity check.
    Cross-referencing with PubChem data (InChI Key: WSSQSZIWEHGJLY-UHFFFAOYSA-N) ensures structural accuracy .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Answer : The hydrochloride salt form improves aqueous solubility. It is stable at room temperature when stored in a moisture-free, sealed environment. Solubility in common organic solvents (e.g., DMSO, methanol) facilitates formulation for biological assays. Stability studies recommend avoiding prolonged exposure to light or acidic/basic conditions to prevent degradation .

Advanced Research Questions

Q. How do reaction parameters (e.g., base selection, solvent polarity) impact the yield of 4-Chloro-N-methylpicolinamide in nucleophilic substitution reactions?

  • Answer : Base strength and solvent polarity critically influence reaction kinetics. For example, using Cs₂CO₃ in DMF at 110°C achieves >95% yield in coupling reactions ( ), whereas weaker bases like K₂CO₃ or Et₃N result in trace products. Solvent polarity affects transition-state stabilization: polar aprotic solvents (DMF) enhance nucleophilicity of methylamine, favoring amide bond formation .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Answer : The chloro substituent at the pyridine’s 4-position acts as a leaving group, enabling palladium-catalyzed cross-coupling. Density Functional Theory (DFT) studies suggest that electron-withdrawing groups (e.g., -Cl) lower the energy barrier for oxidative addition. Experimental validation via LC-MS or GC-MS monitors aryl-aryl bond formation, with catalytic systems like Pd(PPh₃)₄ showing high efficiency .

Q. How can researchers resolve contradictory data in biological activity studies involving this compound?

  • Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., N-oxide derivatives from oxidation).
  • Target Validation : Combine SPR (surface plasmon resonance) for binding affinity with enzymatic assays (e.g., kinase inhibition) to confirm specificity .

Q. What in silico tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Answer : Computational models like SwissADME predict LogP (~2.1) and moderate blood-brain barrier permeability. Molecular docking (AutoDock Vina) screens for interactions with targets like cytochrome P450 enzymes, while MD simulations assess binding stability. These tools guide lead optimization before in vivo studies .

Q. Methodological Considerations

Q. What protocols are advised for scaling up synthesis without compromising yield?

  • Answer : Pilot-scale reactions (1–10 mmol) should optimize:

  • Temperature Control : Use jacketed reactors to maintain 110°C in DMF.
  • Catalyst Recycling : Pd-based catalysts can be recovered via filtration.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression.
    Reproducibility is enhanced by adhering to NIH guidelines for preclinical reporting () .

Q. How should researchers handle discrepancies between computational predictions and experimental results?

  • Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in simulations. Experimentally, perform X-ray crystallography to resolve 3D structures of ligand-target complexes. Statistical tools like Bland-Altman plots quantify prediction-experiment agreement .

Properties

IUPAC Name

4-chloro-N-methylpyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O.ClH/c1-9-7(11)6-4-5(8)2-3-10-6;/h2-4H,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHILPUCRYAWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675759
Record name 4-Chloro-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882167-77-3
Record name 2-Pyridinecarboxamide, 4-chloro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882167-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882167773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.220.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

420 g of a solution of 4-chloro-N-methylpyridine-2-carboxamide (prepared according to WO2006/034796) in toluene (approx. 30% w/w) and 48.8 g of ethanol were charged into a reaction flask. 67.2 g of acetyl chloride was added with stirring to such a degree that the temperature of the reaction mixture did not exceed 30° C. After stirring further at room temperature for 1.5 h the product was filtered off, washed with toluene (212 g) and dried under reduced pressure (30° C., 80 mbar). In this way 156 g (quantitative yield) of 4-chloro-N-methyl-pyridine-2-carboxamide hydrochloride were obtained.
[Compound]
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420 g
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Synthesis routes and methods II

Procedure details

37% hydrochloric acid (354 g, 3.59 mol) is added with stirring to a solution of the crude 4-chloro-N-methylpyridine-2-carboxamide (500 g, 2.93 mol) in acetone (2 kg) to such a degree that the temperature of the reaction mixture does not exceed 40° C. After cooling to approx. 5° C., stirring is continued for 1 h. The product is filtered off, washed with acetone (580 g) and dried under reduced pressure (50° C., 80 mbar). In this way, 521 g (86% of theory) of 4-chloro-N-methylpyridine-2-carboxamide hydrochloride are obtained.
Quantity
354 g
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500 g
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2 kg
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